molecular formula C9H9BrN2O2 B14349723 2-(Bromomethyl)-1-methyl-1H-benzimidazole-4,7-diol CAS No. 99922-37-9

2-(Bromomethyl)-1-methyl-1H-benzimidazole-4,7-diol

Cat. No.: B14349723
CAS No.: 99922-37-9
M. Wt: 257.08 g/mol
InChI Key: WWIHBPPLUFGQPT-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-methyl-1H-benzimidazole-4,7-diol is an organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a bromomethyl group attached to the benzimidazole ring, which is further substituted with hydroxyl groups at positions 4 and 7. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-1-methyl-1H-benzimidazole-4,7-diol typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methyl-1H-benzimidazole-4,7-diol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzimidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can be employed to modify the bromomethyl group, potentially converting it to a methyl group or other functional groups.

    Substitution: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can react with the bromomethyl group under mild conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative of the benzimidazole.

Scientific Research Applications

2-(Bromomethyl)-1-methyl-1H-benzimidazole-4,7-diol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives, which are of interest in materials science and catalysis.

    Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the therapeutic potential of benzimidazole derivatives in treating various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-methyl-1H-benzimidazole-4,7-diol involves its interaction with biological molecules. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to biological effects such as enzyme inhibition or DNA modification. The hydroxyl groups may also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-(Chloromethyl)-1-methyl-1H-benzimidazole-4,7-diol
  • 2-(Iodomethyl)-1-methyl-1H-benzimidazole-4,7-diol
  • 1-Methyl-1H-benzimidazole-4,7-diol

Comparison: Compared to its analogs, 2-(Bromomethyl)-1-methyl-1H-benzimidazole-4,7-diol is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and biological activity. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts.

Properties

CAS No.

99922-37-9

Molecular Formula

C9H9BrN2O2

Molecular Weight

257.08 g/mol

IUPAC Name

2-(bromomethyl)-1-methylbenzimidazole-4,7-diol

InChI

InChI=1S/C9H9BrN2O2/c1-12-7(4-10)11-8-5(13)2-3-6(14)9(8)12/h2-3,13-14H,4H2,1H3

InChI Key

WWIHBPPLUFGQPT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=C(C=CC(=C21)O)O)CBr

Origin of Product

United States

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